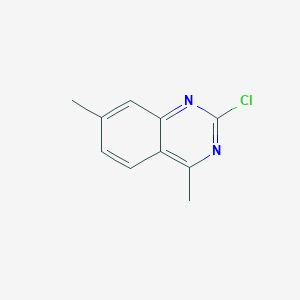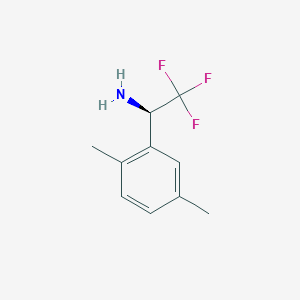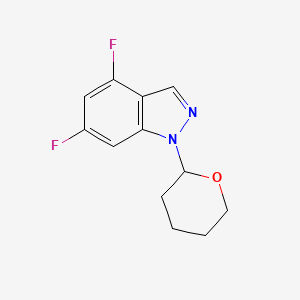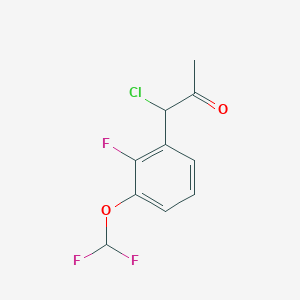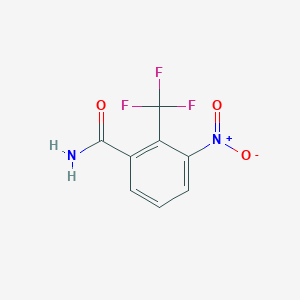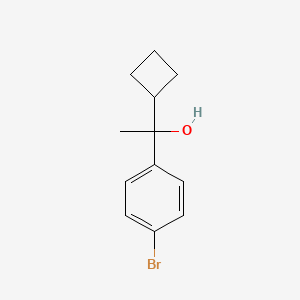
1-(4-Bromophenyl)-1-cyclobutylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-1-cyclobutylethanol is an organic compound characterized by the presence of a bromophenyl group attached to a cyclobutyl ring, which is further connected to an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-1-cyclobutylethanol typically involves the reaction of 4-bromobenzyl bromide with cyclobutanone in the presence of a base, followed by reduction. The reaction conditions often include:
Reagents: 4-bromobenzyl bromide, cyclobutanone, a base (such as sodium hydride or potassium tert-butoxide), and a reducing agent (such as lithium aluminum hydride).
Solvents: Common solvents include tetrahydrofuran (THF) or diethyl ether.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromophenyl)-1-cyclobutylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in diethyl ether or THF.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 1-(4-bromophenyl)-1-cyclobutyl ketone.
Reduction: Formation of 1-(4-bromophenyl)-1-cyclobutylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-1-cyclobutylethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-1-cyclobutylethanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the cyclobutyl ring provides structural rigidity, enhancing the compound’s stability and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromophenyl)-1-cyclopropylethanol: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
1-(4-Bromophenyl)-1-cyclohexylethanol: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
1-(4-Bromophenyl)-1-phenylethanol: Similar structure but with a phenyl ring instead of a cyclobutyl ring.
Uniqueness: 1-(4-Bromophenyl)-1-cyclobutylethanol is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H15BrO |
|---|---|
Molekulargewicht |
255.15 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-1-cyclobutylethanol |
InChI |
InChI=1S/C12H15BrO/c1-12(14,9-3-2-4-9)10-5-7-11(13)8-6-10/h5-9,14H,2-4H2,1H3 |
InChI-Schlüssel |
QMXISMXDEWIKHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCC1)(C2=CC=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


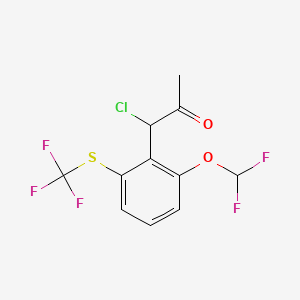

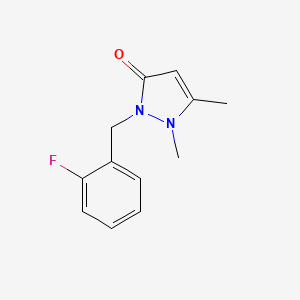
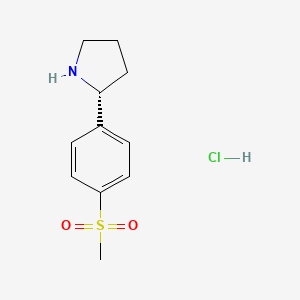
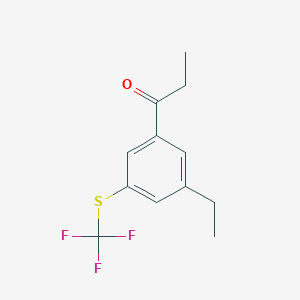

![2-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14035183.png)
